

# Technical Guide: P110 Trifluoroacetate in Neuronal Apoptosis

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## Compound of Interest

Compound Name: P110 trifluoroacetate

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Selective Inhibition of the Drp1-Fis1 Axis: Mechanism, Protocol, and Validation

## Executive Summary

Mitochondrial fragmentation is a hallmark of neuronal apoptosis in Alzheimer's (AD), Parkinson's (PD), and Huntington's (HD) diseases.[1] The dynamin-related protein 1 (Drp1) is the master regulator of this fission.[2] However, broad inhibition of Drp1 is deleterious because it blocks physiological fission required for mitochondrial biogenesis and distribution.[1]

**P110 trifluoroacetate** represents a paradigm shift: it is a TAT-conjugated peptide that selectively inhibits the interaction between Drp1 and Fis1 (Mitochondrial Fission 1 protein). Unlike the small molecule Mdivi-1, which has been re-characterized as a Complex I inhibitor with off-target effects, P110 targets the specific pathological interface recruited during oxidative stress, sparing basal fission mediated by other adaptors (Mff, MiD49/51).[1]

## Chemical Profile & Reconstitution

Researchers typically acquire P110 as a trifluoroacetate (TFA) salt.[1] The TFA counterion is a byproduct of solid-phase peptide synthesis (SPPS) and HPLC purification. Understanding its properties is critical for experimental consistency.[1]

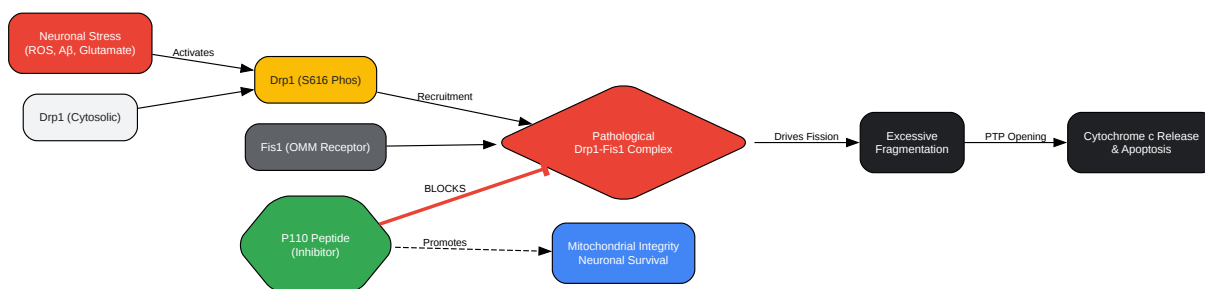
Property	Specification
Peptide Sequence	DLLPRGS (Homology sequence) linked to YGRKKRRQRRR (TAT carrier)
Form	Trifluoroacetate Salt (Lyophilized Powder)
Molecular Weight	~2427 g/mol (TAT-conjugated form)
Solubility	Soluble in water (>1 mg/mL).
Stability	Hygroscopic.[1] Store lyophilized at -20°C. Stable in solution at -80°C for 3 months.

Critical Handling Note: The TFA counterion renders the peptide acidic.[1] While the buffering capacity of culture media (e.g., Neurobasal/B27) easily neutralizes the standard 1  $\mu$ M working concentration, stock solutions (e.g., 1-5 mM) in water will be acidic (pH ~2-3).[1] Do not neutralize the stock solution directly as this may precipitate the peptide; rely on the dilution into buffered media to adjust pH.[1]

## Mechanistic Foundation: The Drp1-Fis1 Axis

Under homeostatic conditions, Drp1 facilitates division for mitochondrial distribution.[1][2] Under neuronal stress (e.g., A $\beta$  oligomers, ROS), Drp1 is hyper-activated and recruited specifically to Fis1 on the outer mitochondrial membrane (OMM).[1] This interaction drives excessive fragmentation, cytochrome c release, and apoptosis.[1]

## Visualization: Pathological Fission vs. P110 Blockade[2][3][4][5]



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Caption: P110 selectively intercepts the recruitment of activated Drp1 to Fis1, preventing the formation of the lethal fission complex while sparing physiological fission.

## Experimental Framework: In Vitro Neuroprotection

This protocol is optimized for primary cortical neurons or differentiated SH-SY5Y cells.[1]

### Phase 1: Preparation

- Stock Solution: Dissolve 1 mg P110-TFA in sterile, endotoxin-free water to achieve a 1 mM stock. Aliquot (10-20  $\mu$ L) and freeze at  $-80^{\circ}\text{C}$ . Avoid freeze-thaw cycles.
- Vehicle Control: Use a TAT-scrambled peptide (TAT-SCR) at the same molar concentration to control for TAT-mediated effects.[1]

### Phase 2: Treatment Protocol

The "Pre-Incubation" strategy is critical.[1] P110 must occupy the Fis1 binding site before the stressor recruits Drp1.[1]

- Culture: Grow neurons to maturity (DIV 14 for primary; differentiated for SH-SY5Y).[1]

- Pre-treatment: Add P110 (1  $\mu\text{M}$ ) directly to the culture media.<sup>[1]</sup>
  - Note: 1  $\mu\text{M}$  is the consensus effective dose.<sup>[1]</sup> Doses  $>5 \mu\text{M}$  may cause non-specific aggregation.<sup>[1]</sup>
  - Incubate for 30–60 minutes at 37°C.
- Insult: Add the apoptotic stressor (e.g., 20  $\mu\text{M}$  A $\beta$ 1-42, 100  $\mu\text{M}$  H<sub>2</sub>O<sub>2</sub>, or 1 mM MPP+) without removing P110.<sup>[1]</sup>
- Duration: Co-incubate for 24 hours.

## Phase 3: Validation Assays (Self-Validating Systems)

To prove P110 is working via the intended mechanism, you must demonstrate three outcomes:

Assay Tier	Method	Expected P110 Outcome
1. Structural	Confocal Microscopy (Tom20 or MitoTracker)	Increased Aspect Ratio. Mitochondria should appear elongated/tubular rather than punctate.
2. Mechanistic	Co-Immunoprecipitation (Co-IP)	Pull down Fis1; blot for Drp1. <sup>[1]</sup> P110 should reduce Drp1 signal in the Fis1 pulldown compared to stress-only.
3. Functional	TUNEL / Caspase-3 Assay	Significant reduction in apoptotic nuclei or cleaved Caspase-3 levels. <sup>[1]</sup>

## Data Synthesis & Analysis

When quantifying mitochondrial morphology (Tier 1), use automated software (e.g., ImageJ with "Mitochondrial Network Analysis" plugin) to avoid observer bias.

Key Metrics for P110 Efficacy:

- Aspect Ratio (AR): (Major axis / Minor axis). P110 treatment should restore AR from ~1.5 (fragmented) to >2.5 (tubular).
- Form Factor (FF): ( $\text{Perimeter}^2 / 4\pi \cdot \text{Area}$ ). Reflects branching complexity.[1] P110 preserves FF.[1][3]

## Comparative Efficacy: P110 vs. Mdivi-1

Feature	P110 Trifluoroacetate	Mdivi-1
Target	Drp1-Fis1 Interaction (Specific)	Complex I / Drp1 (Debated)
Physiological Fission	Spared (via Mff/MiD)	Inhibited (Broad toxicity)
Neuronal Toxicity	Low (Peptide based)	Moderate (at high doses)
Mechanism	Blocks pathological recruitment	Modulates ROS/ETC

## In Vivo Administration (Translational Outlook)

For researchers moving to animal models (e.g., 5XFAD mice, MPTP models):

- Route: Subcutaneous (osmotic pump) or Intraperitoneal (IP).[1]
- Dosage: 1.5 – 3.0 mg/kg/day.
- BBB Permeability: The TAT sequence facilitates blood-brain barrier crossing.[1]
- Outcome: Reduced plaque load, preserved synaptic density, and improved behavioral cognition.[1]

## Troubleshooting & Optimization

- Precipitation: If P110 precipitates in media, ensure the stock was not neutralized with strong base.[1] Dilute slowly into pre-warmed media.
- Lack of Effect: Verify the stressor actually recruits Fis1.[1] Some stressors (e.g., Calcium overload) may bypass Fis1 and utilize Mff.[1] P110 is specific to Fis1-mediated stress.[1]

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